Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate
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Overview
Description
Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate is a chemical compound with the molecular formula C19H32BN3O4. It is a boronic ester derivative, which is often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthesis proceeds through a series of reactions, including the formation of the boronic ester group and subsequent coupling reactions to introduce the pyridine moiety.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, making it useful in enzyme inhibition and receptor binding studies . The compound’s reactivity is largely due to the presence of the boronic ester group, which can undergo reversible covalent bonding with diols and other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,6-diyl)dicarbamate is unique due to its specific structure, which combines a boronic ester group with a pyridine moiety. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C21H34BN3O6 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H34BN3O6/c1-18(2,3)28-16(26)24-14-11-13(22-30-20(7,8)21(9,10)31-22)12-15(23-14)25-17(27)29-19(4,5)6/h11-12H,1-10H3,(H2,23,24,25,26,27) |
InChI Key |
FLVBSJULAAQLTN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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